(4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid
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Overview
Description
(4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid is a chemical compound with the molecular formula C9H14N2O4 and a molecular weight of 214.218 g/mol . It is primarily used in proteomics research and is known for its unique structure, which includes an imidazolidinone ring substituted with diethyl groups and an acetic acid moiety .
Preparation Methods
The synthesis of (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid typically involves the reaction of diethylamine with glyoxylic acid, followed by cyclization to form the imidazolidinone ring. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness .
Chemical Reactions Analysis
(4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
(4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
(4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid can be compared with other imidazolidinone derivatives, such as:
(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid: Similar in structure but with methyl groups instead of ethyl groups, leading to different chemical properties and reactivity.
(4,4-Dipropyl-2,5-dioxoimidazolidin-1-yl)acetic acid: Contains propyl groups, which may affect its solubility and interaction with molecular targets.
(4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)propionic acid: Similar structure but with a propionic acid moiety, which can influence its biological activity and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.
Properties
IUPAC Name |
2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4/c1-3-9(4-2)7(14)11(5-6(12)13)8(15)10-9/h3-5H2,1-2H3,(H,10,15)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCYHQOVVIWYSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1)CC(=O)O)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393092 |
Source
|
Record name | (4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70393092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
714-71-6 |
Source
|
Record name | (4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70393092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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